molecular formula C5H12ClSi B103562 Silane, (3-chloropropyl)dimethyl- CAS No. 18157-31-8

Silane, (3-chloropropyl)dimethyl-

Cat. No.: B103562
CAS No.: 18157-31-8
M. Wt: 135.69 g/mol
InChI Key: UDIMUNKNMFGPJH-UHFFFAOYSA-N
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Description

Silane, (3-chloropropyl)dimethyl-: is a chemical compound with the molecular formula C5H13ClSi 3-chloropropyldimethylsilane . This compound is a colorless to slightly yellow liquid with a distinctive silicone-like odor. It is widely used in the chemical industry as an intermediate for the synthesis of various organosilicon compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Silane, (3-chloropropyl)dimethyl- is typically synthesized through the reaction of 3-chloropropyl methyl compound with dimethylchlorosilane . The reaction proceeds as follows:

(CH3)3CCl+(CH3)2SiCl2(CH3)3CSi(CH3)2Cl(CH_3)_3C-Cl + (CH_3)_2SiCl_2 \rightarrow (CH_3)_3C-Si(CH_3)_2Cl (CH3​)3​C−Cl+(CH3​)2​SiCl2​→(CH3​)3​C−Si(CH3​)2​Cl

This reaction is usually carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of Silane, (3-chloropropyl)dimethyl- involves the use of trichlorosilane and chloropropylene as raw materials. The reaction is catalyzed by chloroplatinic acid and other homogeneous platinum complex catalysts. The process involves a hydrosilylation reaction at room temperature, resulting in a production rate of 70-76% .

Chemical Reactions Analysis

Types of Reactions: Silane, (3-chloropropyl)dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Silane, (3-chloropropyl)dimethyl- is unique due to its specific combination of chlorine and silicon atoms , which allows it to participate in a wide range of chemical reactions. Its ability to form strong covalent bonds with various substrates makes it a valuable intermediate in the synthesis of organosilicon compounds .

Biological Activity

Silane, (3-chloropropyl)dimethyl- is an organosilicon compound that exhibits significant biological activity. This article will explore its mechanisms of action, biochemical pathways, and implications for various fields, including chemistry, biology, and medicine.

Chemical Structure
Silane, (3-chloropropyl)dimethyl- (C6H15ClO2Si) is characterized by its chloropropyl group which enhances its reactivity with various substrates. It undergoes hydrolysis in the presence of moisture, resulting in the formation of silanols and methanol. This hydrolysis is crucial for its application in surface modification and polymer synthesis .

Mechanism of Action
The primary mode of action involves the formation of strong covalent bonds with substrates, facilitating the production of silicon-based polymers and coatings. This property is leveraged in both industrial applications and biological assays . The compound's ability to modify surfaces makes it valuable in creating bioactive compounds and enhancing the performance of materials used in biological contexts.

Biochemical Pathways

Organosilanes like Silane, (3-chloropropyl)dimethyl- play a role in several biochemical pathways:

  • Polymer Formation : The compound contributes to the synthesis of silicon-based polymers which are essential in various applications, including coatings and adhesives.
  • Surface Functionalization : It is used to modify surfaces for biological assays, improving the interaction between biological molecules and surfaces .
  • Synthesis of Bioactive Compounds : The compound serves as an intermediate in the synthesis of bioactive molecules used in medical applications.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of Silane, (3-chloropropyl)dimethyl-. Key findings include:

Study TypeConcentrationObserved Effects
Inhalation Toxicity (28-day study)10 ppm - 100 ppmHistopathological changes in adrenal glands, kidneys, liver, urinary bladder
Aquatic Toxicity (LC50 for fish)>100 mg/LLow toxicity to aquatic organisms
GenotoxicityPositive in vitroInduces mutations in bacterial systems; not considered an inducer of micronuclei in vivo

These studies indicate that while the compound exhibits some genotoxic properties in vitro, it does not show significant acute toxicity at low concentrations.

Applications

Silane, (3-chloropropyl)dimethyl- has diverse applications across various fields:

  • Chemistry : Utilized as an intermediate for synthesizing other organosilicon compounds and as a catalyst in organic reactions.
  • Biology : Important for surface modifications that enhance biological assays.
  • Medicine : Used in developing radiolabeled compounds for imaging techniques like positron emission tomography (PET) .

Case Studies

  • Surface Modification for Biological Assays
    A study demonstrated the successful immobilization of 3-chloropropyltriethoxysilane onto silica using a one-pot synthesis method. This approach enhanced the surface properties for better interaction with biomolecules .
  • Toxicological Risk Assessment
    Research on repeated inhalation exposure revealed histopathological changes at concentrations as low as 10 ppm. This underscores the importance of monitoring exposure levels in occupational settings .

Properties

InChI

InChI=1S/C5H12ClSi/c1-7(2)5-3-4-6/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIMUNKNMFGPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885013
Record name Silane, (3-chloropropyl)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18157-31-8
Record name Silane, (3-chloropropyl)dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018157318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, (3-chloropropyl)dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, (3-chloropropyl)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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